An In-depth Technical Guide to 3,5-Dimethoxyphenylacetonitrile: Properties, Synthesis, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 3,5-Dimethoxyphenylacetonitrile: Properties, Synthesis, and Applications in Modern Drug Discovery
Core Molecular Profile and Physicochemical Properties
3,5-Dimethoxyphenylacetonitrile, also known as 3,5-dimethoxybenzyl cyanide, is an aromatic nitrile that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a symmetrically substituted benzene ring, imparts specific reactivity and physical characteristics that are crucial for its application. The electron-donating nature of the two methoxy groups at the meta positions influences the reactivity of both the aromatic ring and the benzylic position.
Data Presentation: Key Physicochemical Properties
For ease of reference, the fundamental properties of 3,5-dimethoxyphenylacetonitrile are summarized below.
| Property | Value | Source(s) |
| CAS Number | 13388-75-5 | [2][3] |
| Molecular Formula | C₁₀H₁₁NO₂ | [2][3] |
| Molecular Weight | 177.20 g/mol | [3] |
| IUPAC Name | 2-(3,5-dimethoxyphenyl)acetonitrile | [3] |
| Appearance | White to orange or yellow solid/powder | [1][2] |
| Melting Point | 54-57 °C (lit.) | [2][4] |
| Boiling Point | 316.7 ± 27.0 °C (Predicted) | [2] |
| Density | 1.082 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | >110 °C (>230 °F) | [2][5] |
| Solubility | Soluble in organic solvents like ethanol and dimethylformamide | [2] |
Synthesis and Manufacturing Insights
The synthesis of 3,5-dimethoxyphenylacetonitrile is a critical process, demanding high purity and yield for its subsequent use in multi-step pharmaceutical syntheses. The primary route involves the nucleophilic substitution of a suitable benzyl halide with a cyanide source. A common and effective precursor for this synthesis is 3,5-dimethoxybenzaldehyde, which itself can be prepared from readily available starting materials.
Workflow Diagram: Synthesis of Precursor and Final Compound
The following diagram illustrates a validated multi-step synthesis beginning from 3,5-dihydroxybenzoic acid. This pathway provides a comprehensive view of the manufacturing logic, from a basic commodity chemical to the target intermediate.
Caption: Multi-step synthesis pathway from 3,5-dihydroxybenzoic acid.
Authoritative Protocol: Synthesis from 3,5-Dimethoxybenzyl Bromide
This protocol describes a reliable method for the synthesis of 3,5-dimethoxyphenylacetonitrile, adapted from established procedures.[4] The choice of trimethylsilyl cyanide (TMSCN) with a fluoride catalyst provides a safer and often more efficient alternative to using alkali metal cyanides.
Materials:
-
3,5-Dimethoxybenzyl bromide (0.01 mol, 2.31 g)
-
Trimethylsilyl cyanide (TMSCN) (0.015 mol, 1.49 g)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (0.015 mol, 15 mL)
-
Acetonitrile (100 mL)
-
Ice water (100 mL)
-
Methanol (50% aqueous solution)
Procedure:
-
Reaction Setup: To a 250 mL three-neck flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dimethoxybenzyl bromide (2.31 g) and acetonitrile (100 mL). Stir until the solid dissolves.
-
Reagent Addition: Add trimethylsilyl cyanide (1.49 g) followed by the tetrabutylammonium fluoride solution (15 mL).
-
Scientist's Insight: TBAF acts as a fluoride ion source, which is the true catalyst. It cleaves the Si-CN bond of TMSCN, liberating a "naked" and highly nucleophilic cyanide anion in situ, which then displaces the benzylic bromide. This avoids the handling of highly toxic solid NaCN or KCN and improves solubility in organic solvents.
-
-
Reflux: Heat the mixture to reflux and maintain for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).
-
Self-Validating System: TLC monitoring is crucial. A sample is taken hourly to spot on a TLC plate alongside the starting material. The reaction is deemed complete when the spot corresponding to the starting material has disappeared or its intensity is minimal, preventing unnecessary heating that could lead to side product formation.
-
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. Pour the solution into 100 mL of ice water with vigorous stirring. A white solid should precipitate.
-
Causality: Pouring the reaction mixture into water quenches the reaction and precipitates the organic product, which has low water solubility, while the inorganic salts and residual polar reagents remain in the aqueous phase.
-
-
Purification: Collect the solid by vacuum filtration. Wash the crude product with 50 mL of cold 50% aqueous methanol to remove any remaining water-soluble impurities.
-
Drying: Dry the purified solid under vacuum to obtain the final product, 3,5-dimethoxyphenylacetonitrile. The reported yield for this procedure is approximately 66.7%.[4]
Spectroscopic and Analytical Characterization
Accurate structural confirmation is paramount. A combination of NMR, IR, and Mass Spectrometry provides an unambiguous fingerprint of the molecule.
Data Presentation: Spectroscopic Data Summary
| Technique | Expected Chemical Shifts / Peaks | Interpretation |
| ¹H NMR | δ ~6.4-6.5 ppm (m, 3H), δ ~3.7-3.8 ppm (s, 6H), δ ~3.6-3.7 ppm (s, 2H) | Due to the C₂ᵥ symmetry, the spectrum is simple: a multiplet for the three aromatic protons, a sharp singlet for the six equivalent methoxy protons, and a singlet for the two benzylic protons. |
| ¹³C NMR | δ ~160 ppm (Ar C-O), δ ~130 ppm (Ar C-CH₂), δ ~118 ppm (C≡N), δ ~105 ppm (Ar C-H), δ ~99 ppm (Ar C-H), δ ~55 ppm (O-CH₃), δ ~24 ppm (CH₂-CN) | Key signals include the nitrile carbon, the two distinct aromatic carbons attached to oxygen, and the highly shielded aromatic carbons. |
| FTIR (KBr) | ~2250 cm⁻¹ (C≡N stretch, sharp), ~2840-2960 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1205 cm⁻¹ (Asymmetric C-O-C stretch), ~1065 cm⁻¹ (Symmetric C-O-C stretch) | The sharp nitrile peak is highly characteristic. The strong C-O ether stretches confirm the presence of the methoxy groups.[3] |
| Mass Spec. (ESI+) | m/z 178.08 [M+H]⁺, m/z 200.06 [M+Na]⁺ | The molecular ion peak and common adducts confirm the molecular weight of 177.20 g/mol .[6] |
Chemical Reactivity and Synthetic Utility
The utility of 3,5-dimethoxyphenylacetonitrile in drug development stems from the reactivity of its two primary functional groups: the nitrile and the activated benzylic methylene group.
Diagram: Key Synthetic Transformations
Caption: Major reaction pathways for 3,5-dimethoxyphenylacetonitrile.
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Reduction to Phenethylamines: The nitrile group can be readily reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[7] This transformation is fundamental in the synthesis of phenethylamine-based scaffolds, which are prevalent in neuroscience drug discovery.
-
Hydrolysis to Phenylacetic Acids: Acidic or basic hydrolysis of the nitrile function yields 3,5-dimethoxyphenylacetic acid.[8] This carboxylic acid derivative serves as a handle for forming amides, esters, and other key functional groups in active pharmaceutical ingredients (APIs).
-
α-Alkylation: The benzylic protons are acidic (pKa ~22 in DMSO) and can be deprotonated by a strong base (e.g., NaH, LDA) to form a resonance-stabilized carbanion. This nucleophile can then be alkylated with various electrophiles (R-X), allowing for the construction of more complex carbon skeletons at the benzylic position.[9][10] This is a cornerstone strategy for building quaternary centers in drug candidates.
-
Cyclization Reactions: The molecule can participate in cyclization reactions to form heterocyclic systems. For instance, under Gattermann reaction conditions, it can be used to synthesize substituted isoquinolines, a privileged scaffold in medicinal chemistry.[11]
Safety and Handling
As a chemical intermediate, proper handling of 3,5-dimethoxyphenylacetonitrile is essential. It is classified as harmful and requires appropriate personal protective equipment (PPE).
-
GHS Classification: Acute Toxicity, Oral (Category 4).[3]
-
Precautionary Measures:
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2]
Conclusion: A Strategically Important Intermediate
3,5-Dimethoxyphenylacetonitrile is more than a mere collection of atoms; it is a carefully designed molecular tool. Its symmetric substitution pattern offers predictable reactivity and simplified analytical signatures, while its functional groups provide multiple handles for sophisticated molecular construction. For researchers in drug discovery, a thorough understanding of its properties, from synthesis to reactivity, is crucial for leveraging its full potential in the rational design of next-generation therapeutics.
References
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3,5-Dimethoxyphenylacetonitrile . ChemBK. Available at: [Link]
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3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes) . Rhodium Archive. Available at: [Link]
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3,5-Dimethoxyphenylacetonitrile | C10H11NO2 | CID 139445 . PubChem, National Institutes of Health. Available at: [Link]
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Gattermann reaction of 3,5-dimethoxyphenylacetonitrile. Synthesis of 6,8-dioxyisoquinolines . The Journal of Organic Chemistry. Available at: [Link]
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#141 Pe; phenescaline; 3,5-dimethoxy-4-phenethyloxyphenethylamine . Erowid. Available at: [Link]
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3,5-DIMETHOXYPHENYLACETONITRILE CAS#: 13388-75-5 . ChemWhat. Available at: [Link]
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3,5-dimethoxyphenylacetonitrile (C10H11NO2) . PubChemLite. Available at: [Link]
- Method for the alkylation of phenylacetonitriles. Google Patents (US4377531A).
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Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones . Arkivoc. Available at: [Link]
- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Google Patents (CN101475511A).
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